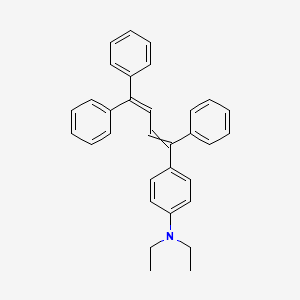

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene

Descripción general

Descripción

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a butadiene backbone substituted with a diethylaminophenyl group and three phenyl groups, making it a highly conjugated system with interesting electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene typically involves a multi-step process. One common method includes the following steps:

Formation of the Butadiene Backbone: The butadiene backbone can be synthesized through a series of reactions starting from simple alkenes or alkynes.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diethylaminophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a butadiene backbone with a diethylaminophenyl group and three phenyl groups. The highly conjugated system enhances its electronic properties, making it suitable for applications that require efficient electron transfer. The molecular formula is , and it has a molecular weight of 397.55 g/mol.

Chemistry

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic routes and develop innovative compounds with potential applications in various chemical processes.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that it may influence cellular functions through its interaction with proteins and nucleic acids, leading to changes in signaling pathways and cellular behavior.

Medicine

The compound has been explored for potential therapeutic properties , particularly in anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Industry

In the field of electronics, this compound is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent electron transport properties make it a valuable component in these technologies.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Organic Electronics

Research focused on the application of this compound in OLEDs demonstrated enhanced efficiency and brightness when incorporated into device architectures. The study highlighted its role as an electron transport layer material that improved charge balance within the devices.

Mecanismo De Acción

The mechanism of action of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated system allows it to participate in electron transfer processes, which can affect various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can lead to changes in cellular functions and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Dimethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene: Similar structure but with dimethylamino instead of diethylamino group.

1-(4-Methoxyphenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a methoxy group instead of a diethylamino group.

1-(4-Nitrophenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a nitro group instead of a diethylamino group.

Uniqueness

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is unique due to its specific electronic properties conferred by the diethylamino group. This makes it particularly useful in applications requiring efficient electron transfer and conjugation, such as in organic electronics and photonics.

Propiedades

IUPAC Name |

N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCCREOAJNUOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697978 | |

| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-09-9 | |

| Record name | N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.